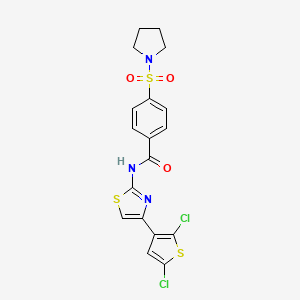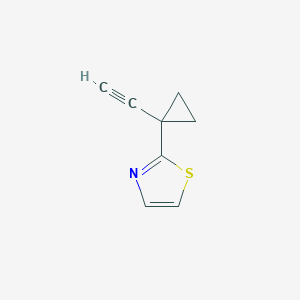![molecular formula C25H18F3N5O4S B2924898 8,9-Dimethoxy-2-(4-nitrophenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[1,5-C]quinazoline CAS No. 902594-78-9](/img/structure/B2924898.png)
8,9-Dimethoxy-2-(4-nitrophenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[1,5-C]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Dimethoxy-2-(4-nitrophenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[1,5-C]quinazoline is a complex organic compound that belongs to the triazoloquinazoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as methoxy, nitrophenyl, and trifluoromethyl phenyl contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethoxy-2-(4-nitrophenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[1,5-C]quinazoline typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and thiols. The key steps may involve:
Formation of the triazoloquinazoline core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes.
Introduction of the nitrophenyl group: This step may involve nitration reactions using nitric acid or other nitrating agents.
Attachment of the trifluoromethyl phenyl group: This can be done through nucleophilic substitution reactions using trifluoromethyl benzyl halides.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl phenyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Thiols, amines.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amino derivatives.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its diverse functional groups allow for interactions with various biological targets.
Medicine
The compound could be explored for its potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8,9-Dimethoxy-2-(4-nitrophenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[1,5-C]quinazoline would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The presence of various functional groups allows for multiple modes of interaction with molecular targets, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazolines: Compounds with similar core structures but different substituents.
Nitrophenyl derivatives: Compounds with nitrophenyl groups attached to various scaffolds.
Trifluoromethyl phenyl compounds: Compounds containing trifluoromethyl phenyl groups.
Uniqueness
The uniqueness of 8,9-Dimethoxy-2-(4-nitrophenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[1,5-C]quinazoline lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
8,9-dimethoxy-2-(4-nitrophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F3N5O4S/c1-36-20-11-18-19(12-21(20)37-2)29-24(38-13-14-4-3-5-16(10-14)25(26,27)28)32-23(18)30-22(31-32)15-6-8-17(9-7-15)33(34)35/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZCVRFMPSOXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC(=CC=C4)C(F)(F)F)C5=CC=C(C=C5)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F3N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[4-(2-Methoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione](/img/structure/B2924815.png)
![2-amino-4-(2-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2924816.png)
![3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2924818.png)
![4-[2-({[(3-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide](/img/structure/B2924820.png)
![N-Methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2924824.png)
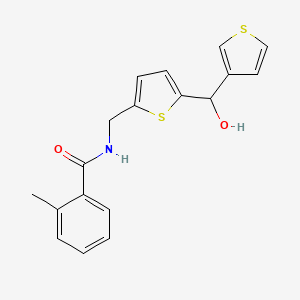

![Methyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2924828.png)
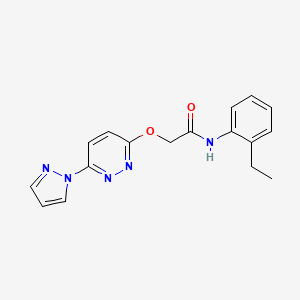
![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2924833.png)
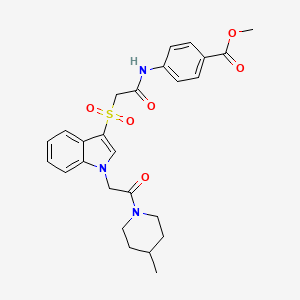
![1-cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea](/img/structure/B2924836.png)
